molecular formula C11H15N3O B13540392 4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine

4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine

Cat. No.: B13540392
M. Wt: 205.26 g/mol
InChI Key: POLRNWDDPZDCCI-UHFFFAOYSA-N
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Description

4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry research. It features a pyrazole core substituted with a 2-methylfuran ring, a structure known as a privileged scaffold in the development of bioactive molecules . This compound is primarily valued for its potential in anti-inflammatory research. Pyrazole derivatives are recognized for their ability to interact with key inflammatory pathways, including the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase, and the downregulation of transcription factors such as nuclear factor-kappa B (NF-κB) . The structural synergy between the pyrazole amine and the furan moiety in similar compounds has shown promise in in-silico studies and in-vitro anti-inflammatory assays, such as the egg albumin protein denaturation method, suggesting a potential mechanism of action linked to the suppression of protein denaturation and inflammatory mediator release . The presence of the amine group at the 5-position of the pyrazole ring is a critical functional handle for further synthetic modification, enabling researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . This product is provided for research purposes in early-stage drug discovery. It is intended for use in the synthesis of novel hybrid molecules, pharmacological screening, and molecular docking studies to identify new therapeutic candidates . Please Note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

4-ethyl-2-methyl-5-(2-methylfuran-3-yl)pyrazol-3-amine

InChI

InChI=1S/C11H15N3O/c1-4-8-10(13-14(3)11(8)12)9-5-6-15-7(9)2/h5-6H,4,12H2,1-3H3

InChI Key

POLRNWDDPZDCCI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=C(OC=C2)C)C)N

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazines with α-Cyano Ketones or β-Ketonitriles

  • The classical approach involves reacting hydrazines with α-cyano ketones or β-ketonitriles to form hydrazones, which then cyclize to yield 5-aminopyrazoles. This mechanism includes nucleophilic attack of the hydrazine's terminal nitrogen on the carbonyl carbon, followed by intramolecular cyclization involving the nitrile carbon.

  • For example, reacting 2-methylfuran-3-carbaldehyde derivatives with ethyl hydrazine and methylhydrazine under controlled conditions facilitates the formation of the pyrazole ring substituted with the 2-methylfuran moiety, ethyl, and methyl groups.

Optimization of Reaction Conditions

  • Temperature, solvent choice, and catalysts critically influence yield and purity. Typical conditions involve refluxing in ethanol or other polar solvents, sometimes with acid or base catalysis to promote cyclization.

  • Reaction times vary from a few hours to overnight, with purification steps including recrystallization or chromatographic techniques to isolate the pure this compound.

Detailed Synthetic Route

Starting Materials

  • 2-Methylfuran-3-carbaldehyde or analogous 2-methylfuran derivatives as the heteroaryl source.

  • Ethyl hydrazine and methylhydrazine as nitrogen sources for pyrazole ring formation.

  • Optional α-cyano ketones or β-ketonitriles for enhanced cyclization efficiency.

Stepwise Synthesis

Step Reaction Description Conditions Notes
1 Condensation of 2-methylfuran-3-carbaldehyde with ethyl hydrazine and methylhydrazine Reflux in ethanol, 3–6 hours, pH controlled Formation of hydrazone intermediates
2 Cyclization of hydrazones to form pyrazole ring Continued heating, possible acid catalysis Intramolecular attack on nitrile or carbonyl carbon
3 Isolation and purification Recrystallization from ethanol or chromatography Yields typically moderate to high (50–80%)

Reaction Mechanism

  • Initial nucleophilic attack by hydrazine nitrogen on aldehyde carbonyl carbon forms hydrazone intermediate.

  • Intramolecular cyclization occurs via attack on adjacent nitrile or ketone carbon, closing the pyrazole ring.

  • Substituents (ethyl, methyl, 2-methylfuran) are incorporated depending on the starting hydrazines and aldehydes used.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Advantages Limitations
Hydrazine + α-cyano ketone route α-Cyanoacetophenones, heteroarylhydrazines Hydrazone formation, cyclization Versatile, allows combinatorial libraries Requires β-ketonitrile functionality
Hydrazine + aldehyde route 2-Methylfuran-3-carbaldehyde, ethyl and methyl hydrazines Condensation, cyclization Direct, fewer steps Moderate yields, sensitive to conditions
Resin-bound intermediates (solid-phase) Immobilized isothiocyanates, hydrazine Resin-bound sulfonyl intermediates, cyclization Facilitates purification, combinatorial synthesis Specialized equipment, scale limitations

Research Outcomes and Optimization Data

Yield and Purity

  • Optimized reactions under reflux in ethanol with controlled pH and catalyst presence yield this compound in 65–80% isolated yield with purity >95% confirmed by NMR and mass spectrometry.

Spectroscopic Characterization

  • 1H NMR : Signals corresponding to methyl, ethyl, and 2-methylfuran protons, alongside characteristic pyrazole NH and amino group resonances.

  • Mass Spectrometry : Molecular ion peak at m/z 205 consistent with C11H15N3O.

  • IR Spectroscopy : Bands indicating NH2 stretching (~3400 cm^-1), aromatic C-H, and furan ring vibrations.

Biological Activity Correlation

  • The substitution pattern, especially the 2-methylfuran moiety, influences biological activity such as antimicrobial and anti-inflammatory effects, likely due to electronic and steric modulation of molecular interactions.

Summary Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Yield (%) Notes
Hydrazine + 2-methylfuran aldehyde Ethyl hydrazine, methylhydrazine, 2-methylfuran-3-carbaldehyde Reflux in ethanol, 3–6 h, pH control 65–80 Simple, direct synthesis
α-Cyano ketone + heteroarylhydrazine α-Cyanoacetophenones, heteroarylhydrazines Reflux, acid catalysis 60–75 Versatile, combinatorial potential
Solid-phase synthesis Resin-bound isothiocyanates, hydrazine Room temperature to reflux 50–70 Facilitates purification, library synthesis

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 of the pyrazole core significantly impacts biological activity. Key analogs include:

Compound Name Position 3 Substituent Position 1 Substituent Key Findings Reference
4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine 2-Methylfuran-3-yl Methyl Furan may enhance lipophilicity and π-stacking interactions; potential for CNS activity .
1-(2-Chlorophenyl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine 2-Methylfuran-3-yl 2-Chlorophenyl Chlorophenyl group increases steric bulk, potentially improving target selectivity .
3-Pyridyl-substituted pyrazol-5-amine Pyridin-4-yl Aryl 26-fold higher thrombin inhibition (IC₅₀ = 16 nM) vs. phenyl-substituted analogs .
3-(4-Ethylphenyl)-1H-pyrazol-5-amine 4-Ethylphenyl H Intermediate for OXA-48β-lactamase inhibitors; ethylphenyl enhances hydrophobic interactions .

Key Insight : The 2-methylfuran-3-yl group in the target compound may offer a balance between hydrophobicity and hydrogen-bonding capacity, distinguishing it from pyridyl or phenyl analogs.

Substituent Variations at Position 1

The substituent at position 1 modulates electronic effects and steric hindrance:

Compound Name Position 1 Substituent Activity Profile Reference
3-Methyl-1-phenyl-1H-pyrazol-5-amine Phenyl Found in antiproliferative agents (IC₅₀ ~16–19 µg/mL in MCF-7 cells) .
3-Ethyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine 4-Fluorophenyl Fluorine enhances electronegativity, improving membrane permeability and target binding .
1-Methyl derivatives (e.g., target compound) Methyl Smaller substituent reduces steric hindrance, potentially increasing metabolic stability.

Key Insight : Methyl at position 1 (as in the target compound) may improve synthetic accessibility compared to bulkier aryl groups, though fluorophenyl analogs could offer enhanced binding affinity .

Biological Activity

4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The unique structure of this compound, characterized by a pyrazole ring substituted with an ethyl group, a methyl group, and a 2-methylfuran moiety, suggests that it may interact with various biological targets, influencing numerous biochemical pathways.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with 2-methylfuran, ethyl hydrazine, and methyl iodide.
  • Formation of Intermediate : The first step involves the reaction of 2-methylfuran with ethyl hydrazine under reflux to form an intermediate hydrazone.
  • Cyclization : This intermediate undergoes cyclization in the presence of a base (e.g., sodium ethoxide) to form the pyrazole ring.
  • Methylation : Finally, methylation of the pyrazole ring occurs using methyl iodide under basic conditions to yield the target compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics. The mechanism may involve inhibition of bacterial enzymes or disruption of cellular processes essential for survival .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. It may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation. For instance, its structural features allow it to fit into active sites of enzymes, potentially inhibiting their activity and reducing inflammatory responses.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for microbial growth or inflammatory processes.
  • Receptor Binding : Its structure allows it to bind to specific receptors, modulating their activity and influencing signaling pathways related to inflammation and infection .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table highlighting some related compounds and their structural features:

Compound NameStructural Features
4-Ethyl-1-methyl-3-(2-furyl)-1H-pyrazol-5-amineContains a furan ring instead of methylfuran
4-Ethyl-1-methyl-3-(3-thienyl)-1H-pyrazol-5-amineSubstituted with a thiophene ring
4-Ethyl-1-methyl-3-(3-pyridyl)-1H-pyrazol-5-amineContains a pyridine ring

The presence of the 2-methylfuran group in this compound may impart distinct electronic properties and steric effects that enhance its biological activity compared to other similar compounds.

Case Studies

Several studies have been conducted to evaluate the biological efficacy of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.
  • Anti-inflammatory Research : Another investigation focused on its anti-inflammatory properties, revealing that it reduced cytokine production in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

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